2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole
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Overview
Description
2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules. The presence of the methoxyphenoxy group adds to its chemical versatility, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The methoxyphenoxy group is then introduced through a nucleophilic substitution reaction, where a suitable methoxyphenol derivative reacts with the benzimidazole intermediate .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the methoxyphenoxy group efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methoxyphenol derivatives, palladium catalysts.
Major Products Formed
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole compounds, and various substituted benzimidazole derivatives .
Scientific Research Applications
2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole involves its interaction with specific molecular targets. The benzimidazole core can interact with various enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenoxy)methyl]phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole stands out due to its unique combination of the benzimidazole core and the methoxyphenoxy group. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(2)20-17-7-5-4-6-16(17)19-18(20)12-22-15-10-8-14(21-3)9-11-15/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIHRZYEJQVULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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